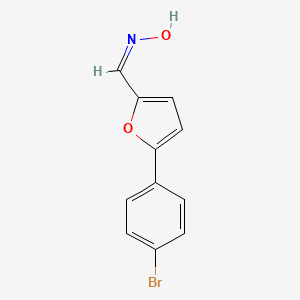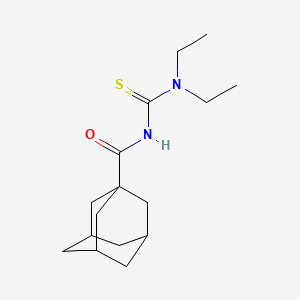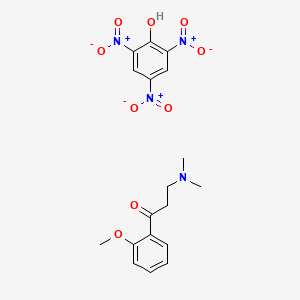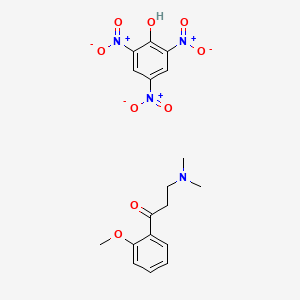
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime is an organic compound that features a furan ring substituted with a 4-bromo-phenyl group and an oxime functional group at the 2-carbaldehyde position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime typically involves the following steps:
Formation of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-phenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime depends on its specific application. In general, the oxime group can interact with various molecular targets through hydrogen bonding or coordination with metal ions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methyl-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it distinct from its chloro and methyl counterparts.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(NZ)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7- |
InChI Key |
YYEWUCQKHVBSBC-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)


![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)


![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)

![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)

![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)

